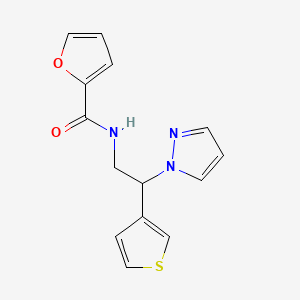
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C14H13N3O2S and its molecular weight is 287.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Structural Characteristics
The chemical structure of this compound includes:
- Pyrazole Ring : Known for its pharmacological versatility, the pyrazole moiety contributes to various biological activities, including anti-inflammatory and anticancer effects.
- Thiophene Ring : This heterocyclic compound is recognized for its role in enhancing the lipophilicity and bioactivity of drug candidates.
- Furan Carboxamide : The furan component is linked to the carboxamide group, which can interact with biological targets through hydrogen bonding.
Anticancer Properties
Research indicates that compounds containing pyrazole and thiophene rings exhibit potent anticancer activity. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including lung (A549), colon (HT-29), and liver (SMMC-7721) cancers. In a comparative study, the compound demonstrated an IC50 value lower than the standard chemotherapeutic agent 5-fluorouracil, indicating promising anticancer potential .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. The presence of the pyrazole ring enhances its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. In vitro studies have shown that this compound exhibits COX inhibition comparable to standard anti-inflammatory drugs like diclofenac .
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens. Modifications to the structure have been shown to enhance these properties, making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic functions .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in cancer proliferation and inflammation.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress in cancer cells leading to apoptosis has been observed with similar compounds .
Case Studies and Research Findings
A summary table below illustrates key findings from recent studies on related compounds:
属性
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-14(13-3-1-7-19-13)15-9-12(11-4-8-20-10-11)17-6-2-5-16-17/h1-8,10,12H,9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNNGBVQVHJHMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CC=CO2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














